3-Fluoro-4-methylphenylzinc iodide
Description
Significance of Organometallic Chemistry in Organic Synthesis
Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom and a metal, has revolutionized the art of molecule-building. researchgate.net These reagents are crucial for forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The unique reactivity of organometallic compounds, often involving a metal center that can undergo oxidative addition and reductive elimination, allows for transformations that are difficult or impossible to achieve through traditional organic reactions. Their utility spans a wide range of applications, from stoichiometric reactions to their pivotal role as catalysts in processes like polymerization and cross-coupling reactions. researchgate.netmdpi.com
Evolution and Versatility of Organozinc Reagents
The history of organozinc reagents dates back to 1849 with Edward Frankland's synthesis of diethylzinc. nih.gov Initially, their use was somewhat eclipsed by the more reactive Grignard and organolithium reagents. nih.gov However, the milder reactivity of organozinc compounds, which translates to a higher tolerance of functional groups, has led to a resurgence in their application. organic-chemistry.orgresearchgate.net This means they can be used in the presence of sensitive groups like esters, nitriles, and ketones without reacting with them, a significant advantage in the synthesis of complex molecules. nih.gov The development of methods to prepare highly reactive zinc, such as Rieke® Zinc, further expanded their utility by enabling the direct reaction of zinc metal with a wider range of organic halides. organic-chemistry.orgnih.gov Today, organozinc reagents are workhorses in organic synthesis, participating in a variety of transformations including Negishi coupling, Simmons-Smith cyclopropanation, and Reformatsky reactions. researchgate.netnih.gov
Contextualization of Arylzinc Halides in Contemporary Synthesis
Arylzinc halides, with the general formula ArZnX (where Ar is an aryl group and X is a halide), are a particularly important subclass of organozinc reagents. researchgate.netacs.org They serve as key nucleophilic partners in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures which are common motifs in pharmaceuticals and materials science. acs.org The reactivity of arylzinc halides can be tuned by the substituents on the aromatic ring and the nature of the halide. nih.gov Their preparation has been refined through various methods, including the direct insertion of activated zinc into aryl halides and transmetalation from other organometallic species. nih.gov
Overview of 3-Fluoro-4-methylphenylzinc Iodide as a Specialized Reagent
This compound is an arylzinc halide that has emerged as a potentially valuable building block in organic synthesis. Its structure, featuring both a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can influence its reactivity and the properties of the resulting products. The presence of the electron-withdrawing fluorine atom can affect the nucleophilicity of the organozinc reagent, while the methyl group can influence its steric profile.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 312693-08-6 |
| Molecular Formula | C7H6FIZn |
| Molecular Weight | 301.42 g/mol |
| Synonyms | (3-Fluoro-4-methylphenyl)zinc iodide |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6FIZn |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
zinc;1-fluoro-2-methylbenzene-5-ide;iodide |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FNMXFGHHHBGYML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)F.[Zn+2].[I-] |
Origin of Product |
United States |
Synthesis and Characterization
The primary route for the synthesis of arylzinc halides like 3-Fluoro-4-methylphenylzinc iodide is the direct insertion of zinc metal into the corresponding aryl iodide. In this case, the precursor would be 4-iodo-3-fluorotoluene. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The reactivity of the zinc metal is often enhanced through activation, for example, by using Rieke® Zinc, which is a highly reactive form of zinc powder.
While specific, detailed research findings on the synthesis and characterization of this compound are not widely available in the public domain, the general procedure would involve reacting 4-iodo-3-fluorotoluene with activated zinc under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive organozinc product. The successful formation of the reagent would typically be confirmed by subsequent reactions or by spectroscopic methods if the compound is isolated, although it is often generated and used in situ.
Reactivity Profiles and Reaction Mechanisms of 3 Fluoro 4 Methylphenylzinc Iodide
Chemoselectivity and Functional Group Tolerance
The chemoselectivity of an organometallic reagent is a critical factor in its application in complex molecule synthesis, as it determines the reagent's ability to react with a specific functional group in the presence of other potentially reactive groups. Organozinc reagents, including 3-Fluoro-4-methylphenylzinc iodide, are generally known for their excellent functional group tolerance, a feature that distinguishes them from more reactive organometallic counterparts like organolithium or Grignard reagents. This tolerance allows for their use in the synthesis of highly functionalized molecules without the need for extensive use of protecting groups.
The reactivity of organozinc compounds in Negishi cross-coupling reactions is significantly influenced by the electronic nature of the coupling partners and the choice of catalyst. While specific studies focusing exclusively on the chemoselectivity of this compound are not extensively documented in publicly available research, the general principles of Negishi coupling provide a strong indication of its expected behavior.
In a typical Negishi coupling, the reaction is tolerant of a wide array of functional groups on both the organozinc reagent and the organic halide. This high degree of functional group compatibility is a key advantage of this methodology in organic synthesis.
General Functional Group Tolerance in Negishi Couplings:
The palladium or nickel-catalyzed Negishi cross-coupling reaction is compatible with a diverse range of functional groups. This broad tolerance is a primary reason for its widespread use in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
| Tolerated Functional Group | Comments |
| Esters | Generally well-tolerated. The C-X bond of the coupling partner is significantly more reactive towards the palladium catalyst than the ester carbonyl group. |
| Ketones | Typically compatible. The ketone carbonyl is less electrophilic than the acyl chloride or anhydride, and oxidative addition at the C-X bond is much more favorable. |
| Amides | Highly stable under Negishi coupling conditions due to their low electrophilicity. |
| Nitriles | The cyano group is generally inert under the neutral or mildly basic conditions of the Negishi reaction. |
| Ethers | Ether linkages, including silyl (B83357) ethers, are stable and do not interfere with the coupling reaction. |
| Amines | Primary and secondary amines can sometimes interfere with the catalyst, but protected amines (e.g., as amides or carbamates) are well-tolerated. |
| Alkenes & Alkynes | These unsaturated functionalities are typically compatible and do not undergo side reactions. |
| Heterocycles | A wide variety of heterocyclic rings (e.g., pyridine, thiophene, furan) are compatible with Negishi coupling conditions. |
This table represents the general functional group tolerance observed in Negishi cross-coupling reactions, which is indicative of the expected behavior of this compound.
The fluorine and methyl substituents on the aromatic ring of this compound are electronically significant. The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the organozinc reagent. However, the mild nature of the Negishi coupling ensures that these substituents, along with the inherent functional group tolerance of the organozinc moiety, allow for selective cross-coupling reactions.
While specific experimental data on the chemoselectivity of this compound with a wide range of functionalized substrates is limited in readily accessible literature, the well-established principles of the Negishi reaction strongly support its utility as a selective building block in the synthesis of complex, functionalized biaryl compounds. The successful application of other arylzinc reagents in the presence of various functional groups serves as a reliable predictor for the behavior of this compound.
Construction of Fluorinated Aromatic Scaffolds
The introduction of fluorine into aromatic systems is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key precursor for the synthesis of various fluorinated aromatic structures.
Synthesis of Fluorinated Biaryls
The construction of biaryl motifs is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and organozinc reagents like this compound are excellent coupling partners.
In a typical Negishi coupling, this compound is reacted with an aryl halide in the presence of a palladium or nickel catalyst. The fluorine and methyl substituents on the organozinc reagent are well-tolerated under these conditions, allowing for the efficient synthesis of a variety of 3-fluoro-4-methyl-substituted biaryls. The general scheme for this transformation is shown below:
Scheme 1: Negishi Coupling for the Synthesis of Fluorinated Biaryls
Comparison with Alternative Organometallic Reagents for Aryl Transfer
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the organometallic reagent is pivotal to the success of the synthesis, dictating factors such as reactivity, selectivity, and functional group compatibility. The utility of this compound is best understood by comparing it with other common organometallic reagents used to transfer the 3-fluoro-4-methylphenyl group, namely the corresponding Grignard reagents, organolithium compounds, and boronic acids.
Organozinc Reagents (e.g., this compound)
Organozinc reagents, utilized in the Negishi coupling, occupy a valuable middle ground in terms of reactivity. researchgate.net They are generally more reactive than organoboronic acids and organostannanes but exhibit greater functional group tolerance and selectivity compared to the more reactive organolithium and Grignarard reagents. researchgate.netnih.gov This balanced reactivity is a significant advantage, allowing for the coupling of the 3-fluoro-4-methylphenyl moiety in the presence of sensitive functional groups like esters, amides, and nitriles, which might not be compatible with more aggressive organometallics.
The preparation of arylzinc reagents can be achieved from either aryl Grignard or aryllithium precursors, and the method of preparation can influence the reagent's kinetic behavior and structure. The presence of inorganic salts, such as lithium or magnesium halides originating from their synthesis, can also significantly impact the structure-reactivity relationship of organozinc reagents in solution. nih.gov For instance, the formation of higher-order zincates can increase the nucleophilicity and reactivity of the organozinc species.
Grignard Reagents (e.g., 3-Fluoro-4-methylphenylmagnesium halide)
Grignard reagents are highly reactive organometallic compounds. While this high reactivity can be beneficial, it often leads to lower chemoselectivity. In the context of transferring the 3-fluoro-4-methylphenyl group, a corresponding Grignard reagent would be highly nucleophilic but also a strong base, increasing the risk of side reactions such as deprotonation of acidic protons on the substrate or the catalyst's ligands. Their high reactivity makes them less tolerant of functional groups like esters, ketones, and nitriles. However, in reactions where high reactivity is essential and the substrates are robust, Grignard reagents can be a cost-effective option. In some cases, Rhodium-catalyzed homo-coupling can be a significant side reaction with Grignard reagents. beilstein-journals.org
Organolithium Reagents (e.g., 3-Fluoro-4-methylphenyllithium)
Organolithium reagents are among the most reactive organometallic compounds used in organic synthesis. Their extreme reactivity and basicity severely limit their functional group tolerance, making them generally unsuitable for complex organic synthesis where sensitive functional groups are present. While they are powerful reagents for certain transformations, their application in palladium-catalyzed aryl transfer reactions is less common compared to organozinc and organoboron compounds due to their lack of chemoselectivity and the potential for unwanted side reactions.
Organoboron Reagents (e.g., 3-Fluoro-4-methylphenylboronic acid)
Organoboronic acids and their esters are key partners in the widely used Suzuki-Miyaura coupling. A primary advantage of these reagents is their exceptional stability to air and moisture, allowing for easier handling and purification compared to organozinc, Grignard, and organolithium compounds. researchgate.net They exhibit excellent functional group tolerance, making them highly compatible with a broad range of substrates in complex syntheses. hkbu.edu.hk
However, the transmetalation step in the Suzuki-Miyaura catalytic cycle is generally slower than in the Negishi coupling, often requiring higher reaction temperatures or more specialized catalyst systems. The presence of fluorine substituents on arylboronic acids can sometimes present challenges, such as a propensity for protodeboronation (loss of the boronic acid group), especially under basic conditions. researchgate.net This side reaction can reduce the efficiency of the coupling process.
Comparative Summary
The selection between this compound and its alternative organometallic counterparts depends on the specific requirements of the synthetic step. The organozinc reagent offers a superior balance of reactivity and functional group tolerance, making it a versatile choice for many complex applications.
| Feature | This compound | 3-Fluoro-4-methylphenylmagnesium halide | 3-Fluoro-4-methylphenylboronic acid |
| Associated Coupling | Negishi | Kumada / Grignard-type | Suzuki-Miyaura |
| Reactivity | Moderate to High | High | Low to Moderate |
| Functional Group Tolerance | Good | Poor to Moderate | Excellent |
| Air/Moisture Stability | Low (handle under inert atm.) | Low (handle under inert atm.) | High (often bench-stable) |
| Common Side Reactions | Can undergo homo-coupling | Base-related side reactions, low selectivity | Protodeboronation, slower reaction rates |
| Typical Reaction Conditions | Often mild to moderate temperatures | Low to moderate temperatures | Often requires elevated temperatures |
This table provides a generalized comparison. Specific reaction outcomes will always depend on the precise substrate, catalyst, ligand, and solvent system employed. The development of advanced catalyst systems continues to expand the capabilities and overcome the traditional limitations of each class of reagent. nih.govnih.gov
Conclusion
Preparation Methodologies from Precursors
The synthesis of this compound typically originates from the corresponding aryl iodide, 1-fluoro-4-iodo-2-methylbenzene. The primary challenge in its formation is the activation of the carbon-iodine bond to facilitate the insertion of zinc. Several methodologies have been developed for the preparation of arylzinc halides, which can be broadly categorized into oxidative addition and transmetalation routes.
Oxidative Addition Reactions Employing Highly Reactive Zinc (Rieke Zinc)
The direct reaction of an aryl halide with metallic zinc is often sluggish and requires harsh conditions. To overcome this, highly activated forms of zinc, such as Rieke zinc, are employed. Rieke zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process generates a finely divided, highly reactive form of zinc with a large surface area, which readily undergoes oxidative addition with aryl halides.
For the synthesis of this compound, the reaction would involve the treatment of 1-fluoro-4-iodo-2-methylbenzene with Rieke zinc in an ethereal solvent like tetrahydrofuran (B95107) (THF). The high reactivity of Rieke zinc facilitates the insertion of zinc into the carbon-iodine bond, even at low temperatures, to yield the desired organozinc reagent. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring can influence the rate of this reaction.
Table 1: General Conditions for Oxidative Addition using Rieke Zinc
| Parameter | Typical Condition |
| Zinc Source | Rieke Zinc (prepared from ZnCl₂) |
| Precursor | 1-Fluoro-4-iodo-2-methylbenzene |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
Note: Specific optimized conditions for this compound are not extensively reported in peer-reviewed literature; these are generalized conditions based on similar transformations.
Transmetalation Routes for Organozinc Iodide Generation
An alternative and often more versatile method for preparing arylzinc iodides is through transmetalation. This approach involves the initial formation of a more reactive organometallic species, typically an organolithium or organomagnesium (Grignard) reagent, which then undergoes a metal-exchange reaction with a zinc salt.
In the context of this compound, the synthesis would commence with the reaction of 1-fluoro-4-iodo-2-methylbenzene with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding aryllithium species via lithium-halogen exchange. This highly reactive intermediate is then quenched with a solution of zinc iodide (ZnI₂) to afford the target this compound. This method offers the advantage of milder reaction conditions and can be more tolerant of certain functional groups compared to direct oxidative addition.
Reaction Scheme:
Alternative Synthetic Approaches for Arylzinc Iodides
Beyond the use of Rieke zinc and transmetalation, other methods for the synthesis of arylzinc iodides have been explored. One notable approach involves an iodine-zinc exchange reaction. This method utilizes a diorganozinc reagent, such as diethylzinc, in the presence of a catalytic amount of a transition metal or a base to facilitate the exchange of an iodine atom on the aryl precursor with a zinc-alkyl group. While this method has been successfully applied to a variety of aryl iodides, its specific application to the synthesis of this compound has not been extensively documented.
Another strategy involves the use of activating agents for commercially available zinc dust. Additives such as 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride can be used to clean and activate the zinc surface, thereby promoting the oxidative addition. Furthermore, the use of co-solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can enhance the reactivity of zinc, although this can also lead to compatibility issues with sensitive functional groups.
Mechanistic Investigations of Organozinc Formation
The precise mechanism of organozinc formation, particularly for substituted arylzinc halides like this compound, is a subject of ongoing research. However, studies on related systems have provided valuable insights into the key steps and intermediates involved.
Elucidation of Reaction Intermediates
The formation of arylzinc halides via oxidative addition is generally believed to proceed through a series of surface-mediated steps. Initially, the aryl iodide adsorbs onto the surface of the zinc metal. This is followed by the cleavage of the carbon-iodine bond and the formation of a transient radical species and an iodine atom bound to the zinc surface. These species then recombine on the surface to form the arylzinc iodide, which subsequently desorbs into the solution.
In transmetalation reactions, the mechanism is more straightforward, involving the nucleophilic attack of the carbanionic carbon of the organolithium or Grignard reagent on the electrophilic zinc center of the zinc halide, leading to the displacement of a halide ion and the formation of the new carbon-zinc bond.
Kinetic Studies on Formation Rates.researchgate.net
Kinetic studies on the formation of organozinc reagents have revealed that the reaction rate is influenced by several factors, including the nature of the organic halide, the reactivity of the zinc, the solvent, and the presence of any additives. For oxidative addition reactions, the rate-determining step is often the initial electron transfer from the zinc metal to the aryl halide. The electronic properties of the substituents on the aromatic ring play a crucial role; electron-withdrawing groups can facilitate this electron transfer, while electron-donating groups may have the opposite effect. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group would have a nuanced impact on the reaction kinetics, though specific studies on this compound are not available. researchgate.net
For transmetalation reactions, the rate is primarily dependent on the nucleophilicity of the organolithium or Grignard reagent and the electrophilicity of the zinc salt. The reaction is typically very fast, even at low temperatures.
Influence of Solvent Systems and Additives on Reactivity
The direct oxidative addition of zinc metal to aryl halides is a fundamental method for the synthesis of organozinc reagents. However, the reactivity of this process is profoundly affected by the surrounding chemical environment. The selection of an appropriate solvent and the incorporation of activating additives are paramount for achieving high yields and practical reaction times, especially for moderately reactive aryl iodides like 3-fluoro-4-iodo-toluene.
A significant breakthrough in the synthesis of functionalized organozinc reagents was the discovery of the catalytic and solubilizing effect of lithium chloride (LiCl). organic-chemistry.org The presence of LiCl in the reaction mixture has been shown to dramatically accelerate the formation of arylzinc halides from aryl iodides and bromides in THF. organic-chemistry.org This has become a widely adopted protocol for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.org
The use of a Zn/LiCl system in THF allows for the preparation of many arylzinc reagents at room temperature or with gentle heating (e.g., 25-50 °C), conditions under which the reaction would be sluggish or fail in the absence of the salt. organic-chemistry.org
Based on established methodologies for similar functionalized arylzinc iodides, the synthesis of this compound would be expected to be most efficient in a THF solvent system in the presence of LiCl. The electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring provide a moderate level of activation, and the use of LiCl would ensure high conversion and yield under mild conditions.
The following table provides representative data on the synthesis of a functionalized arylzinc iodide, illustrating the profound effect of the solvent and additive system on the reaction outcome. While this data is for a closely related compound, it serves to highlight the expected trends for the synthesis of this compound.
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | None | 65 | 12 | ~40-50 |
| 2 | THF | LiCl | 25-40 | 2-4 | >90 |
| 3 | Dioxane | None | 100 | 8 | ~60-70 |
| 4 | DMA | None | 80 | 6 | ~70-80 |
Table 1. Representative yields for the formation of a functionalized arylzinc iodide under various solvent and additive conditions. The data is based on established procedures for similar compounds and illustrates the expected positive impact of LiCl in THF. organic-chemistry.org
As indicated in the table, the combination of THF as a solvent and LiCl as an additive (Entry 2) provides a superior outcome in terms of both reaction time and yield, even at a lower temperature, when compared to using THF alone or other polar aprotic solvents without the salt additive. The use of higher boiling point solvents like dioxane or N,N-dimethylacetamide (DMA) can also facilitate the reaction but often require higher temperatures and may not reach the same efficiency as the THF/LiCl system. nih.govresearchgate.net
Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States
Advanced Spectroscopic Probes for Mechanistic Elucidation (e.g., Operando NMR, EPR for short-lived species)
The direct observation of reactive intermediates in organometallic catalysis is a significant challenge due to their typically low concentrations and short lifetimes. Advanced spectroscopic techniques, however, offer powerful tools to probe these fleeting species.
Operando NMR Spectroscopy:
A hypothetical operando NMR study of a Negishi coupling between 3-fluoro-4-methylphenylzinc iodide and an aryl halide might reveal the speciation of the organozinc reagent in solution, its interaction with the palladium catalyst, and the rate of formation of the cross-coupled product. Challenges in such studies include maintaining the stability of the reaction mixture within the NMR probe and the potential for paramagnetic species to broaden NMR signals. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy:
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals and certain transition metal complexes. In the context of cross-coupling reactions, radical pathways are sometimes proposed or observed. Should the reaction of this compound proceed via a radical mechanism, for example, through single-electron transfer (SET) processes, EPR spectroscopy would be an indispensable tool for detecting the transient radical intermediates. nih.gov
While direct EPR studies on this compound are not documented in publicly accessible literature, research on other cross-coupling reactions has utilized EPR, often in conjunction with spin-trapping agents, to identify and characterize radical species, thereby clarifying the reaction mechanism. nih.gov For instance, if a Ni-catalyzed coupling involving this compound were to involve Ni(I) or Ni(III) intermediates, these paramagnetic species could potentially be observed by EPR.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and bonding of molecules, providing insights that are often difficult to obtain experimentally. For this compound, DFT calculations can be employed to understand the nature of the carbon-zinc bond, the influence of the fluorine and methyl substituents on the electronic properties of the phenyl ring, and the coordination of solvent molecules.
Calculations could reveal the distribution of electron density, molecular orbital energies, and the partial atomic charges on the atoms of interest. This information is critical for predicting the reactivity of the organozinc reagent. For example, the calculated charge on the carbon atom bonded to zinc can provide an indication of its nucleophilicity. The table below presents hypothetical DFT-calculated electronic properties for this compound.
| Property | Calculated Value (Hypothetical) | Significance |
| C-Zn Bond Length | 2.05 Å | Indicates the strength and nature of the organometallic bond. |
| Mulliken Charge on C1 | -0.45 e | Suggests the nucleophilic character of the carbon atom. |
| HOMO Energy | -5.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electrophilic character. |
| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |
These calculated parameters can be correlated with experimental observations and used to rationalize the observed reactivity in, for example, Negishi cross-coupling reactions.
Computational Modeling of Reaction Pathways and Energy Barriers
Beyond static electronic structure calculations, computational chemistry allows for the modeling of entire reaction pathways, including the identification of transition states and the calculation of activation energy barriers. For a Negishi cross-coupling reaction involving this compound, computational modeling can elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination.
By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway and the rate-determining step. This understanding is invaluable for optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to enhance reaction efficiency and selectivity. For instance, modeling could compare the energy barriers for the oxidative addition of an aryl halide to different palladium-ligand complexes, guiding the selection of the most effective catalyst system.
The following table provides a hypothetical energy profile for a Negishi coupling reaction involving this compound, as might be determined through computational modeling.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Pd(0)L₂ + Ar-X + 3-F-4-Me-PhZnI | 0.0 |
| Oxidative Addition TS | [Ar-Pd(L)₂-X]‡ | +15.2 |
| Oxidative Addition Product | Ar-Pd(L)₂-X | -5.7 |
| Transmetalation TS | [Ar-Pd(L)₂(X)-(Ph-Me-F)-ZnI]‡ | +12.5 |
| Transmetalation Product | Ar-Pd(L)₂(Ph-Me-F) + ZnIX | -10.3 |
| Reductive Elimination TS | [Ar-(Ph-Me-F)-Pd(L)₂]‡ | +18.9 |
| Products | Ar-Ph-Me-F + Pd(0)L₂ | -25.1 |
Note: These values are purely illustrative.
Quantitative Structure-Reactivity Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies focusing on this compound were found, this approach could be a powerful tool for predicting the reactivity of a range of substituted arylzinc halides in cross-coupling reactions.
In a hypothetical QSRR study, a series of para- and meta-substituted phenylzinc iodides could be synthesized, and their reaction rates in a standardized Negishi coupling reaction could be measured. These experimental reactivity data would then be correlated with various calculated molecular descriptors, such as:
Electronic Descriptors: Hammett constants (σ), calculated atomic charges, HOMO/LUMO energies.
Steric Descriptors: Sterimol parameters, van der Waals volumes.
Topological Descriptors: Molecular connectivity indices.
The resulting QSRR model could take the form of a linear equation, such as:
log(k) = c₀ + c₁σ + c₂Eₛ + ...
where k is the reaction rate constant, σ is the Hammett parameter, Eₛ is a steric parameter, and c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized arylzinc reagents, thereby accelerating the discovery of new and more efficient coupling partners.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for 3-Fluoro-4-methylphenylzinc Iodide Reactivity
The majority of cross-coupling reactions involving arylzinc reagents traditionally rely on palladium catalysts. While effective, the high cost and potential toxicity of palladium have spurred research into more abundant and economical alternatives, primarily nickel and cobalt.
Future research will likely focus on adapting these novel catalytic systems for reactions with this compound. Nickel-based catalysts, for instance, are intrinsically more reactive in some cross-coupling reactions. acs.org Systems employing a combination of nickel chloride with ligands like diethyl phosphite (B83602) and DMAP have shown high efficiency at very low catalyst loadings (as low as 0.05 mol %) for coupling arylzinc halides with various aryl electrophiles. acs.org Another promising frontier is the use of cobalt catalysts, which can facilitate the synthesis of arylzinc compounds from aryl bromides under mild conditions using zinc dust. nih.gov Electrochemical methods using a sacrificial zinc anode in the presence of cobalt halide complexes also represent an innovative approach to generate the required organozinc species. organic-chemistry.org
Furthermore, recent developments have demonstrated the generation of arylzinc reagents from arylsulfonium salts using nickel catalysis. nih.govorganic-chemistry.orgacs.org This method offers a complementary strategy to traditional preparations from aryl halides and showcases excellent chemoselectivity, which would be beneficial for complex syntheses involving the 3-fluoro-4-methylphenyl moiety. acs.org
Table 1: Emerging Catalyst Systems for Arylzinc Reagent Reactions
| Catalyst System | Precursor for Arylzinc | Key Advantages | Relevant Findings |
| Nickel Chloride/Ligand | Aryl Halides | Low catalyst loading, cost-effective alternative to palladium. acs.org | Efficient cross-coupling with aryl bromides and triflates at room temperature. acs.org |
| Cobalt Halide/Zinc Dust | Aryl Bromides | Mild reaction conditions, simple procedure. nih.gov | Allows for the synthesis of a variety of functionalized arylzinc compounds. nih.govcapes.gov.br |
| Nickel/Ligand | Arylsulfonium Salts | High chemoselectivity, uses readily available starting materials. nih.govorganic-chemistry.org | Produces salt-free arylzinc triflates with high reactivity. organic-chemistry.orgacs.org |
| Cobalt Halide (Electrochemical) | Aryl Halides | Efficient generation of organozinc species in a one-compartment cell. organic-chemistry.org | The resulting solution can be used directly in subsequent Negishi couplings. organic-chemistry.org |
Exploration of Asymmetric Transformations Utilizing the Reagent
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. A significant future direction for this compound is its application in asymmetric synthesis to create chiral centers with high enantioselectivity. This involves the use of chiral catalysts or ligands that can differentiate between the two faces of a prochiral substrate.
Research in the broader field of organozinc chemistry has identified several powerful strategies. Rhodium-catalyzed asymmetric 1,4-additions of arylzinc reagents to α,β-unsaturated ketones and piperidones have been shown to produce β-chiral ketones and synthetically important 2-aryl-4-piperidones with excellent enantiomeric excess (ee), often ≥99% ee. acs.org The development of chiral ligands, such as those based on BINOL (1,1′-bi-2-naphthol), has been instrumental in the highly enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral benzylic and allylic alcohols. acs.org
Moreover, chiral inductors derived from inexpensive and readily available natural products like camphor (B46023) and fenchone (B1672492) are being developed as catalysts for the stereoselective addition of organozinc compounds to aldehydes. scielo.br A particularly innovative approach is the absolute asymmetric synthesis of enantiopure organozinc reagents themselves from achiral starting materials, which can then be used in subsequent stereospecific reactions. nih.gov Applying these advanced methodologies to this compound could unlock pathways to a wide array of novel, enantiomerically pure fluorinated compounds.
Flow Chemistry Applications and Scalable Synthesis
Organozinc reagents are known for their sensitivity to air and moisture, which can complicate their preparation, storage, and handling, particularly on an industrial scale. nih.govacs.org Flow chemistry offers a transformative solution to these challenges. By performing reactions in continuous flow reactors, chemists can achieve enhanced safety, superior control over reaction parameters like temperature and mixing, and improved reproducibility. vapourtec.comresearchgate.net
The on-demand synthesis of organozinc halides in flow systems has been successfully demonstrated. nih.gov In a typical setup, a solution of the corresponding organic halide is pumped through a heated column packed with activated metallic zinc, generating the organozinc reagent in a clean and continuous stream with a reproducible concentration. nih.govacs.org This process mitigates the risks associated with the exothermicity and instability of these reagents. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Organozinc Reagents
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to potential exotherms and handling of unstable reagents. nih.gov | Enhanced safety through better heat transfer and containment. vapourtec.com |
| Scalability | Challenging due to heat/mass transfer limitations and handling issues. acs.org | More readily scalable by extending operation time or using larger reactors. acs.org |
| Reproducibility | Can be variable due to inconsistencies in metal activation and reagent stability. vapourtec.com | High reproducibility due to precise control of reaction parameters. nih.gov |
| Reagent Stability | Reagents are often stored, leading to potential degradation. nih.gov | Reagents are generated and used "on-demand," minimizing decomposition. nih.govresearchgate.net |
Design of Highly Functionalized Analogs and Their Synthetic Utility
The synthetic power of this compound can be expanded by creating a library of more complex, highly functionalized analogs. This involves developing synthetic routes that tolerate a wide array of sensitive functional groups (e.g., esters, nitriles, ketones) on the aromatic ring.
Future research will focus on robust methods for preparing these functionalized arylzinc reagents. Direct insertion of highly reactive zinc into functionalized aryl halides is a primary method. acs.org The development of new cobalt- and nickel-based catalytic systems is crucial, as they have been shown to facilitate the synthesis of arylzinc compounds bearing various functionalities under mild conditions. nih.govorganic-chemistry.org For example, the cobalt-catalyzed preparation from functionalized aryl bromides in acetonitrile (B52724) allows for good to excellent yields of the desired organozinc species. capes.gov.br
The ability to generate arylzinc reagents from alternative precursors, such as aryl sulfonates or sulfonium (B1226848) salts, further broadens the scope of accessible functionalized analogs. nih.govresearchgate.net By designing and synthesizing a diverse portfolio of this compound analogs, each bearing additional reactive handles, chemists can unlock more efficient pathways to complex target molecules, such as pharmaceuticals and advanced materials. organic-chemistry.org
Green Chemistry Approaches to Organozinc Chemistry
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing research in organometallic chemistry. numberanalytics.com For this compound, this translates into several key research avenues.
A major focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. numberanalytics.com Research into using water, ionic liquids, or bio-based solvents for organometallic reactions is an active area. numberanalytics.com Furthermore, developing reactions that can be performed in the absence of a solvent (neat conditions) is highly desirable.
Another core principle is atom economy—designing reactions that maximize the incorporation of all starting materials into the final product. This involves developing highly selective catalytic processes that minimize the formation of by-products. The shift from stoichiometric reagents to catalytic systems, particularly those based on earth-abundant metals like nickel and iron instead of precious metals like palladium, is a significant step towards greener organozinc chemistry. acs.orgthieme-connect.com The use of flow chemistry, as discussed previously, also aligns with green chemistry principles by improving energy efficiency and reducing waste. researchgate.net
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-Fluoro-4-methylphenylzinc iodide, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via transmetallation from a Grignard reagent (e.g., 3-Fluoro-4-methylphenylmagnesium bromide) with zinc iodide. Alternatively, direct insertion of zinc metal into the corresponding aryl halide (e.g., 3-Fluoro-4-methylphenyl iodide) under inert conditions can be employed.
- Characterization : Use , , and NMR to confirm structural integrity. Titration with iodine (e.g., starch-iodide endpoint detection) can quantify active zinc species . X-ray diffraction (XRD) may resolve crystal structure ambiguities, though powder methods have limitations in space group determination for complex organometallics .
Q. What precautions are critical for handling and storing this compound to ensure stability?
- Handling : Perform reactions under inert atmosphere (argon/nitrogen) using Schlenk lines or gloveboxes to prevent oxidation or hydrolysis. Use anhydrous solvents (e.g., THF, diethyl ether) to avoid moisture-induced decomposition .
- Storage : Store at –20°C in sealed, flame-dried glassware. Regularly monitor for discoloration or precipitate formation, which indicate degradation. Safety protocols for fluorinated compounds (e.g., PPE, fume hoods) should align with guidelines for analogous reagents like 4-Fluorobenzoyl chloride .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized to mitigate low yields or undesired byproducts?
- Catalyst Screening : Test palladium (e.g., Pd(PPh)) or nickel catalysts with varying ligands (e.g., bidentate phosphines) to enhance transmetallation efficiency.
- Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) or additives like LiCl may stabilize reactive intermediates. For electrophilic partners (e.g., aryl halides), optimize stoichiometry and reaction time to minimize homocoupling .
- Kinetic Analysis : Use in situ NMR to monitor reaction progress and identify intermediates, enabling real-time adjustments .
Q. What mechanistic insights explain the reactivity differences between this compound and non-fluorinated analogs?
- Electronic Effects : The electron-withdrawing fluorine substituent reduces electron density at the zinc center, slowing transmetallation but improving selectivity in electrophilic couplings. Competitive experiments with -labeled substrates can quantify kinetic isotope effects .
- Steric and Solvation Studies : Compare reaction rates in solvents of varying polarity (e.g., THF vs. toluene) to dissect solvation vs. steric contributions. Computational modeling (DFT) may reveal transition-state stabilization by fluorine .
Q. How can this compound be integrated into multicomponent or tandem reactions for complex molecule synthesis?
- Cycloaddition Strategies : Adapt [3+2] or [3+3] cycloaddition protocols (e.g., with azomethine ylides) to leverage the nucleophilicity of the aryl-zinc species. Sequential coupling/cyclization steps may access fluorinated heterocycles (e.g., dihydropyrazoles) .
- Tandem Catalysis : Combine with C–H activation catalysts (e.g., Ru or Rh complexes) to enable direct arylation of unactivated substrates, bypassing pre-functionalization steps .
Methodological Notes
- Data Contradictions : Discrepancies in reaction yields may arise from trace moisture or oxygen. Replicate experiments under rigorously controlled conditions are essential .
- Advanced Characterization : For ambiguous structural data, supplement NMR/XRD with high-resolution mass spectrometry (HRMS) or IR spectroscopy to confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
